molecular formula C28H23FN2O6 B2869412 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866345-18-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2869412
CAS No.: 866345-18-8
M. Wt: 502.498
InChI Key: VBXLAJOOUFAQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline-derived acetamide featuring a 2,3-dihydro-1,4-benzodioxin substituent and a 4-ethoxybenzoyl moiety. Its structure combines a fluorinated quinoline core with an ethoxy-substituted benzoyl group, which is critical for modulating biological activity and physicochemical properties. The compound’s design leverages hydrogen-bonding interactions (via the acetamide and benzodioxin groups) and lipophilic substituents (fluoro and ethoxy) to enhance target binding and metabolic stability .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN2O6/c1-2-35-20-7-3-17(4-8-20)27(33)22-15-31(23-9-5-18(29)13-21(23)28(22)34)16-26(32)30-19-6-10-24-25(14-19)37-12-11-36-24/h3-10,13-15H,2,11-12,16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXLAJOOUFAQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a quinoline derivative. Its molecular formula is C22H22F1N3O3C_{22}H_{22}F_{1}N_{3}O_{3} with a molecular weight of approximately 397.43 g/mol. The presence of fluorine and ethoxy groups suggests potential interactions with biological targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Enzyme Inhibition : Preliminary studies have shown that derivatives of benzodioxin can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM) respectively .
  • Antioxidant Activity : Compounds containing the benzodioxin structure have demonstrated antioxidant properties, which may contribute to their neuroprotective effects in neurodegenerative diseases .
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Biological Activity Data

The biological activity of this compound was evaluated in various studies. The following table summarizes key findings:

Activity Target IC50 Value (µM) Reference
Acetylcholinesterase InhibitionEnzyme involved in neurotransmission12.5
α-Glucosidase InhibitionEnzyme involved in glucose metabolism8.0
Antioxidant ActivityDPPH Radical Scavenging15.0
Cytotoxicity in Cancer CellsVarious cancer cell lines20.0

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • Neuroprotective Effects : In a study examining the effects on neurodegenerative models, this compound exhibited significant neuroprotection against oxidative stress-induced neuronal death .
  • Diabetes Management : Another study focused on its role in managing blood glucose levels in diabetic models. The compound effectively reduced postprandial glucose levels by inhibiting α-glucosidase activity .
  • Cancer Studies : Research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Analogs

Compound Name Quinoline Substituents Benzodioxin/Benzamide Modifications Key Differences Reference
Target Compound 6-fluoro, 4-ethoxybenzoyl N-(2,3-dihydro-1,4-benzodioxin-6-yl) Baseline
Analog 1 () 6-ethoxy, 4-ethylbenzoyl Same benzodioxin group Ethoxy → ethyl; fluoro → ethoxy
Analog 2 () 8-(4-ethoxybenzoyl) 4-methoxyphenyl acetamide Benzodioxin replaced with methoxyphenyl
Analog 3 () 6-fluoro, 4-ethoxybenzoyl N-(3,4-dimethoxyphenyl) Benzodioxin replaced with dimethoxyphenyl

Key Observations:

  • Fluoro vs.
  • Benzodioxin vs. Methoxy/Dimethoxyphenyl: The benzodioxin moiety (target) provides a rigid, oxygen-rich scaffold for hydrogen bonding, while methoxy/dimethoxyphenyl analogs () introduce bulkier, electron-donating groups that may reduce solubility .

Antimicrobial and Antifungal Activity

  • Target Compound: Limited direct data, but structurally related sulfonamide derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamides) exhibit moderate antimicrobial activity. For example, compound 7l () showed MIC values of 8–16 µg/mL against E. coli and B. subtilis with low hemolytic activity (12%) .
  • Analog 1 (): Substitution with 4-ethylbenzoyl and 6-ethoxy groups may reduce potency due to decreased electronegativity and increased steric hindrance .

Cytotoxicity and Selectivity

  • Benzodioxin-containing analogs (target and derivatives) generally exhibit lower cytotoxicity (e.g., 5–15% hemolysis) compared to dimethoxyphenyl variants (>20%) due to reduced non-specific membrane interactions .

Physicochemical and Spectroscopic Properties

NMR and Structural Analysis

  • NMR Shifts (): The target compound’s 6-fluoro and 4-ethoxybenzoyl groups induce distinct chemical shifts in regions A (δ 7.2–7.5 ppm) and B (δ 2.8–3.2 ppm), differing from analogs with ethyl or methoxy substituents. These shifts correlate with altered hydrogen-bonding networks and electronic environments .

pKa and Solubility

  • pKa Values (): Quinolin-6-yl acetamides with 4-ethoxybenzyl substituents (e.g., compound 54) exhibit pKa ≈ 5.17, suggesting moderate solubility at physiological pH. Fluorination (target compound) may further lower pKa, enhancing aqueous solubility compared to nitro-substituted analogs (pKa ≈ 5.93) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.